![molecular formula C6H9N3 B1455589 (6-Methylpyridazin-3-yl)methanamine CAS No. 1004972-49-9](/img/structure/B1455589.png)
(6-Methylpyridazin-3-yl)methanamine
Overview
Description
(6-Methylpyridazin-3-yl)methanamine
is a chemical compound with the molecular formula C6H9N3
. It is also known as (6-methylpyridazin-3-yl)methanamine dihydrochloride
. It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for (6-Methylpyridazin-3-yl)methanamine
is 1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The molecular weight of (6-Methylpyridazin-3-yl)methanamine
is approximately 196.08 . It is a powder that is stored at room temperature .
Scientific Research Applications
Pharmacological Applications
Pyridazine derivatives, such as (6-Methylpyridazin-3-yl)methanamine, have been shown to exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Agrochemical Applications
Various pyridazinone derivatives, including (6-Methylpyridazin-3-yl)methanamine, are well known as agrochemicals . They are used in the production of herbicides and other agricultural products .
Synthesis of Highly Functionalized Compounds
(6-Methylpyridazin-3-yl)methanamine can serve as a scaffold for the synthesis of highly functionalized compounds . This makes it a valuable tool in the field of organic chemistry .
Antifungal Activity
Some derivatives of (6-Methylpyridazin-3-yl)methanamine have been found to exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
PDE-III Inhibition
Certain derivatives of (6-Methylpyridazin-3-yl)methanamine have been found to inhibit phosphodiesterase III (PDE-III) . PDE-III inhibitors have potential applications in the treatment of conditions such as heart failure and asthma .
Synthesis of Commercial Drugs
(6-Methylpyridazin-3-yl)methanamine is present in some commercially available drugs . For example, it is a component of the anti-platelet agent Zardaverine and the anti-inflammatory agent Emorfazone .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
(6-methylpyridazin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZZZIAWSOTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717425 | |
Record name | 1-(6-Methylpyridazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridazin-3-yl)methanamine | |
CAS RN |
1004972-49-9 | |
Record name | 1-(6-Methylpyridazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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